![molecular formula C17H18ClNO3 B5525620 (2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine
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Description
(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as Ro 64-0802 and is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endogenous cannabinoids, such as anandamide, which are involved in various physiological processes, including pain perception, mood regulation, and appetite.
Scientific Research Applications
Chemical Synthesis and Derivatives
(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine and its derivatives have been explored in various chemical syntheses. For instance, research has demonstrated the use of related furan and pyrrolidine derivatives in the synthesis of complex organic compounds. These compounds serve as key intermediates or reactants in various chemical reactions, contributing significantly to the development of new synthetic pathways and methodologies in organic chemistry (Shiotani & Taniguchi, 1996), (Ghelfi et al., 2003).
Pharmacological Potential
The structural framework of such compounds has been investigated for potential pharmacological applications. Synthesis and modification of these compounds can lead to the creation of novel analogues with potential medicinal properties. These analogues can be explored for their potential roles in treating various diseases or as part of new drug development processes (Ebrik et al., 1998), (Izquierdo et al., 1999).
Crystallography and Molecular Studies
The crystal structures of certain derivatives have been studied, providing insights into their molecular configuration and interactions. These studies are essential in understanding the physical and chemical properties of these compounds at the molecular level, which can be crucial for their potential application in various scientific domains (Kumar et al., 2018).
Biochemical Applications
Some studies have focused on the biochemical applications of related compounds, such as their use in fluorescent labeling of proteins or determining the absolute configuration of amino acids. These applications highlight the versatility of these compounds in various biochemical and analytical techniques (Toome & Reymond, 1975), (Weigele et al., 1973).
properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-11-12-5-4-10-19(12)17(20)16-9-8-15(22-16)13-6-2-3-7-14(13)18/h2-3,6-9,12H,4-5,10-11H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEYIUURFNRACA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine |
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